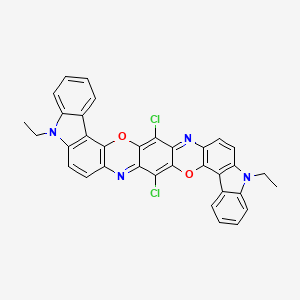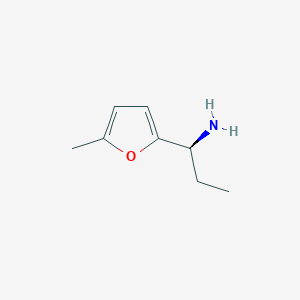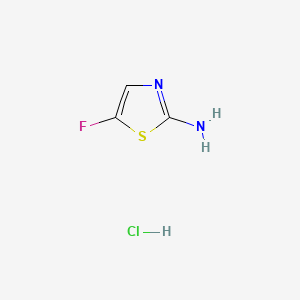
2-Bromo-4'-(trifluoromethyl)biphenyl
Overview
Description
2-Bromo-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8BrF3 It is a biphenyl derivative where one of the phenyl rings is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, 2-bromo-4’-(trifluoromethyl)phenylboronic acid, and a palladium catalyst.
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Base: Potassium carbonate or sodium hydroxide.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
Industrial production of 2-Bromo-4’-(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as sodium hydroxide, and solvents like ethanol or dimethylformamide.
Coupling Reactions: Utilize palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures.
Scientific Research Applications
2-Bromo-4’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-(trifluoromethyl)biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-(trifluoromethoxy)biphenyl
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromo-4’-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Bromo-4’-(trifluoromethyl)biphenyl is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization.
Properties
IUPAC Name |
1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRIDMBTQIKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476372 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-15-1 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)



